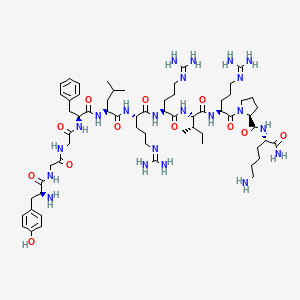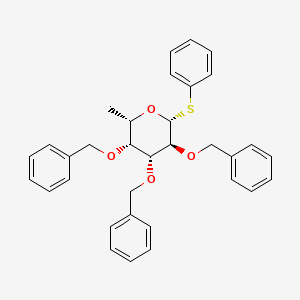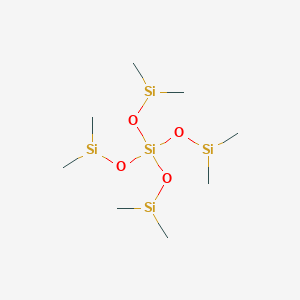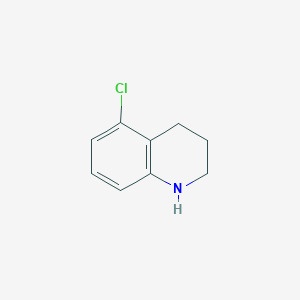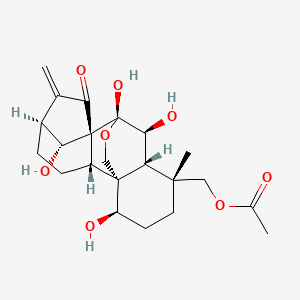
Cyclo(-Pro-Thr)
Descripción general
Descripción
Cyclo(-Pro-Thr) is a cyclic dipeptide composed of proline and threonine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. Cyclo(-Pro-Thr) is particularly notable for its stability and unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(-Pro-Thr) can be synthesized through several methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Pro-Thr-OH can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the cyclic dipeptide .
Industrial Production Methods
Industrial production of Cyclo(-Pro-Thr) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed due to its efficiency and ability to produce high yields of the desired cyclic dipeptide. In SPPS, the linear dipeptide is assembled on a solid support, followed by cyclization and cleavage from the resin to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(-Pro-Thr) undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the side chains of proline and threonine, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify functional groups within the cyclic dipeptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine side chain can produce hydroxy derivatives, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclo(-Pro-Thr) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: Investigated for its role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mecanismo De Acción
The mechanism of action of Cyclo(-Pro-Thr) involves its interaction with specific molecular targets and pathways. The cyclic structure of the dipeptide allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, Cyclo(-Pro-Thr) can inhibit certain proteases by mimicking the natural substrate, thereby preventing the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(-Pro-Tyr): Another cyclic dipeptide with similar structural properties but different biological activities.
Cyclo(-Pro-Val): Known for its antimicrobial properties and potential use in drug development.
Cyclo(-Pro-Leu): Studied for its role in modulating immune responses
Uniqueness
Cyclo(-Pro-Thr) is unique due to its specific combination of proline and threonine, which imparts distinct structural and functional characteristics. Its stability and ability to interact with a variety of biological targets make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWFFBGMBRBMC-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CCCC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








